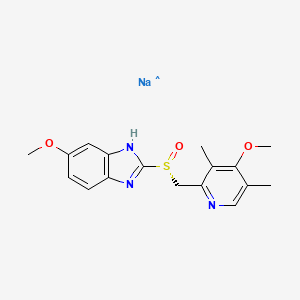

奥美拉唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Omeprazole is a proton pump inhibitor used to treat conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) . It works by blocking the release of stomach acid .

Synthesis Analysis

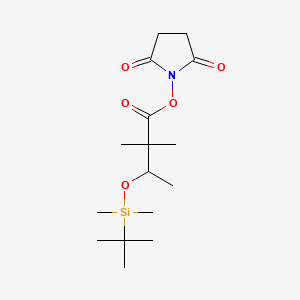

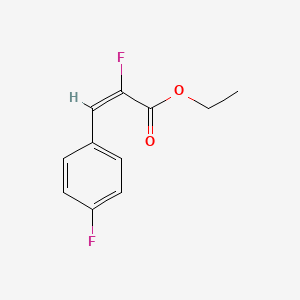

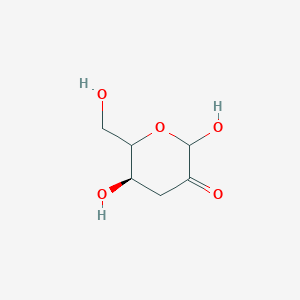

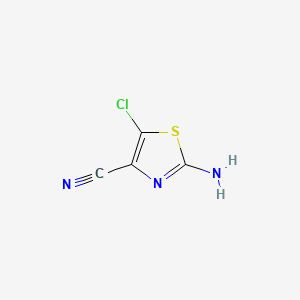

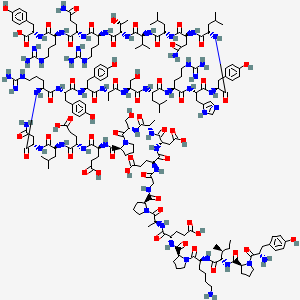

The synthesis of Omeprazole involves several steps, including the use of various reagents and catalysts . The large-scale synthesis of Omeprazole is discussed in chapter three of a research paper .Molecular Structure Analysis

The molecular formula of r-Omeprazole is C17H19N3O3S . Its average mass is 345.416 Da and its monoisotopic mass is 345.114716 Da .Chemical Reactions Analysis

Omeprazole has been studied in various chemical reactions, including those involving aspirin . It has also been studied in the context of its conversion and the yield of its reactions .Physical and Chemical Properties Analysis

Omeprazole has a density of 1.4±0.1 g/cm3, a boiling point of 600.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 94.0±0.4 cm3 .科学研究应用

- 研究人员采用了各种定量分析技术来估计最近FDA批准的片剂中的阿司匹林和奥美拉唑 . 一种方法是使用比率光谱的一阶导数来解析阿司匹林和奥美拉唑之间的重叠光谱。通过将药物混合物比率光谱的一阶导数除以奥美拉唑标准溶液的光谱,可以估计阿司匹林,反之亦然。此外,薄层色谱 (TLC) 密度测定法与 272 nm 紫外检测相结合,可以同时对两种药物进行定量分析。所提出的方法已得到验证,并成功地应用于分析纯品和药物形式中的药物。

- 已经对奥美拉唑 (OME) 从固体制剂中的设计、开发和释放动力学进行了研究 . 这些制剂在 pH 4.5 缓冲溶液中进行了耐受性测试,并在类似小肠的环境 (pH 6.8) 中进行了崩解速率测试。了解 OME 的释放行为对于优化药物递送系统至关重要。

- 一项最近的研究利用孟德尔随机化 (MR) 分析来探索奥美拉唑与 OA 之间的潜在因果关系 . 通过整合大型数据集,研究人员旨在阐明奥美拉唑是否会影响 OA 风险。这项研究有助于我们了解像奥美拉唑这样的质子泵抑制剂 (PPI) 与骨骼肌肉健康之间潜在的关联。

阿司匹林和奥美拉唑在药物制剂中的定量分析

奥美拉唑从固体制剂中的设计和释放动力学

研究奥美拉唑与骨关节炎 (OA) 之间的因果关系

作用机制

Target of Action

R-Omeprazole, also known as Omeprazole, is a proton pump inhibitor (PPI) that primarily targets the H+/K+ ATPase pump on gastric secretory cells . This pump is responsible for the final step in the production of gastric acid. By inhibiting this pump, Omeprazole effectively reduces the production of stomach acid .

Mode of Action

Omeprazole works by specifically inhibiting the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . It forms a disulfide linkage to cysteine residues in the H+/K+ ATPase pump, resulting in the inhibition of acid secretion in the stomach . This effect ameliorates conditions such as gastroesophageal reflux and peptic ulcer disease .

Biochemical Pathways

Omeprazole affects the biochemical pathway involving the H+/K+ ATPase pump. By inhibiting this pump, it reduces gastric acid secretion, thereby increasing the pH within the stomach . This can lead to the amelioration of acid-related disorders. Furthermore, Omeprazole has been found to bind to a wide range of diverse proteins, indicating that it may have effects on multiple biochemical pathways .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of Omeprazole are time and dose-dependent . The CYP2C19 polymorphism was incorporated using in vitro data, which affects the metabolism and therefore the bioavailability of Omeprazole .

Result of Action

The primary result of Omeprazole’s action is the reduction of gastric acid secretion. This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of Omeprazole can be influenced by environmental factors such as the presence of food. For example, the pharmacokinetics and anti-gastric acid secretion of Omeprazole can be affected under fasting and fed conditions . Furthermore, the genetic makeup of an individual, specifically the presence of CYP2C19 polymorphisms, can influence the action, efficacy, and stability of Omeprazole .

安全和危害

Omeprazole can cause kidney problems, diarrhea, and allergic skin reactions . It may also cause new or worsening symptoms of lupus . Long-term use of Omeprazole can lead to low levels of magnesium in your blood, which can cause tiredness, confusion, dizziness, muscle twitches, shakiness, and an irregular heartbeat .

未来方向

生化分析

Biochemical Properties

R-Omeprazole plays a significant role in biochemical reactions. It forms a disulfide linkage to cysteine residues in the H+/K+ ATPase pump on gastric secretory cells . This covalent linkage between the sole sulfur group of R-Omeprazole and selected cysteine residues of the pump protein results in inhibition of acid secretion in the stomach .

Cellular Effects

R-Omeprazole has a profound effect on various types of cells and cellular processes. It ameliorates gastroesophageal reflux and peptic ulcer disease by inhibiting acid secretion in the stomach .

Molecular Mechanism

The molecular mechanism of action of R-Omeprazole involves the formation of a highly stable complex that is not dependent on disulfide linkages between the drug and protein targets . It binds to multiple proteins and induces protein multimerization .

Temporal Effects in Laboratory Settings

In laboratory settings, R-Omeprazole-bound proteins are resistant to heat, detergents, and reducing agents . The reaction of R-Omeprazole occurs with cysteine-free proteins, is not fully inhibited by cysteine alkylation, and occurs at neutral pH .

Metabolic Pathways

R-Omeprazole is involved in the metabolic pathway that regulates gastric acid secretion. It interacts with the H+/K+ ATPase pump, a key enzyme in this pathway .

属性

InChI |

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAJOLFRLWQQQL-GJFSDDNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161796-77-6 |

Source

|

| Record name | 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)